2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide” is a novel derivative synthesized for pharmacological activity . It is part of a series of compounds evaluated for their possible anticonvulsant activity .
Synthesis Analysis
The synthesis of these compounds involves a domino reaction, which forms three carbon-carbon bonds . This process involves highly regioselective C-C coupling and spiro scaffold steps . The compounds having an amide bond showed a moderate protective effect on seizures induced by maximal electroshock (MES), compared to sulfonamide .Molecular Structure Analysis
The molecular structure of this compound includes a diazaspiro[4.5]decane scaffold with exocyclic double bonds . The structure-activity relationship (SAR) for anticonvulsant activity has been studied .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a domino reaction with unactivated yne-en-ynes reacting with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 .Scientific Research Applications
I have conducted multiple searches, but unfortunately, there is limited information available online regarding the specific scientific research applications of “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide”. The available resources mostly discuss its chemical properties and availability for purchase for research purposes .
Mechanism of Action
Target of Action
The primary targets of this compound are TYK2/JAK1 . These are key enzymes involved in the JAK-STAT signaling pathway , which is crucial for many cellular processes, including cell growth, differentiation, and immune response .
Mode of Action
The compound acts as a selective inhibitor of TYK2/JAK1 . By binding to these enzymes, it prevents them from catalyzing the phosphorylation of STAT proteins, thereby inhibiting the activation of the JAK-STAT signaling pathway .
Biochemical Pathways
The inhibition of the JAK-STAT signaling pathway by this compound can have various downstream effects. For instance, it can reduce the production of certain cytokines, which are signaling molecules that play a key role in immune responses .
Result of Action
By inhibiting the JAK-STAT signaling pathway, this compound can potentially modulate immune responses. This could make it useful for treating conditions that involve overactive immune responses, such as autoimmune diseases .
Safety and Hazards
properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4/c16-10-1-3-11(4-2-10)17-12(20)9-19-13(21)15(18-14(19)22)5-7-23-8-6-15/h1-4H,5-9H2,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHPRHXBTRZYJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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